molecular formula C8H9O4P B14478235 (2-Phenoxyethenyl)phosphonic acid CAS No. 65590-65-0

(2-Phenoxyethenyl)phosphonic acid

Cat. No.: B14478235
CAS No.: 65590-65-0
M. Wt: 200.13 g/mol
InChI Key: COMJKNNBQKDPAJ-UHFFFAOYSA-N
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Description

(2-Phenoxyethenyl)phosphonic acid is a phosphonic acid derivative characterized by a phenoxyethenyl group attached to the phosphorus atom. Phosphonic acids (R-PO(OH)₂) are organophosphorus compounds where a carbon-phosphorus bond confers unique chemical properties, including strong acidity, hydrolytic stability, and metal-chelating capabilities. This compound likely shares physicochemical and functional properties with other aromatic and heterocyclic phosphonic acids, such as phenylphosphonic acid and aminophosphonates, which are widely studied for applications in agrochemistry, materials science, and medicinal chemistry .

Properties

CAS No.

65590-65-0

Molecular Formula

C8H9O4P

Molecular Weight

200.13 g/mol

IUPAC Name

2-phenoxyethenylphosphonic acid

InChI

InChI=1S/C8H9O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)

InChI Key

COMJKNNBQKDPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyethenyl)phosphonic acid typically involves the reaction of phenoxyethene with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production methods for (2-Phenoxyethenyl)phosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyethenyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phenoxyethenyl phosphonic acids.

Scientific Research Applications

(2-Phenoxyethenyl)phosphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Phenoxyethenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyethenyl moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Acidity (pKa) and Solubility (log P)

Phosphonic acids generally exhibit lower pKa values (higher acidity) compared to their carboxylic acid analogs due to the electronegativity and tetrahedral geometry of the phosphorus center. For example:

Compound Class Average pKa Range Log P Range Key Observations
Heterocyclic Phosphonic Acids 1.5–4.5 <2 2–3 log units more acidic than carboxylic acids
Heterocyclic Carboxylic Acids 3.5–7.5 <2 Lower acidity limits metal coordination
Aromatic Phosphonic Acids ~2.5–3.5 0.5–1.5 Enhanced solubility in polar solvents

(2-Phenoxyethenyl)phosphonic acid is expected to follow this trend, with a pKa near 2–3 and moderate hydrophilicity (log P <2), making it suitable for aqueous applications .

Structural Analogues and Functional Comparisons

  • Phenylphosphonic Acid : Shares a phenyl group but lacks the ethenyl linker. Exhibits strong acidity (pKa ~2.5) and is used in proton-conducting materials .
  • Aminophosphonates: Bioisosteres of amino acids (e.g., phaclofen vs. baclofen). The phosphonic acid group mimics carboxylates but with higher stability and altered receptor selectivity .
  • Carboxylic Acid Analogues : Replacing -PO(OH)₂ with -COOH reduces acidity and hydrolytic stability. For example, (S)-APEP (phosphonic acid) shows stronger enzyme inhibition than (S)-phenylalanine (carboxylic acid) due to charge and geometry .

Enzyme Inhibition and Receptor Interactions

  • Phosphonic acids often act as transition-state analogs in enzyme inhibition. For instance, (S)-APEP inhibits phenylalanine ammonia-lyase (PAL) 40-fold more effectively than its carboxylic counterpart due to stronger charge interactions .
  • In serotonin receptor studies, phosphonate esters (e.g., DMT derivatives) exhibit higher affinity for 5-HT₂BR than phosphonic acids, highlighting the role of esterification in bioavailability .

Hydrolytic Stability

Phosphonic acids demonstrate superior stability under acidic conditions compared to esters or carboxylates. For example:

  • Methacrylate esters degrade by ~90% in 16 weeks at 42°C, while phosphonic acid-based monomers (e.g., acrylic ether phosphonic acid) remain intact .
  • This stability is critical for applications in dental adhesives and agrochemicals, where longevity under harsh conditions is required .

Surface Anchoring and Metal Coordination

Phosphonic acids bind strongly to metal oxides (e.g., SnO₂ in perovskites) via P–O–M bonds, outperforming carboxylates. For example:

  • (Aminomethyl)phosphonic acid forms more stable interfaces with SnO₂ than glycine (-COOH), enhancing perovskite solar cell durability .

Agrochemical Residue Definitions

Phosphonic acid derivatives like fosetyl-Al are regulated as "sum of fosetyl, phosphonic acid, and salts" due to their toxicological similarity. This unified residue definition ensures accurate dietary exposure assessments .

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